Cas no 36587-93-6 (1,1''-tetramethylenediguanidine sulphate)

1,1''-tetramethylenediguanidine sulphate structure
36587-93-6 structure
Product Name:1,1''-tetramethylenediguanidine sulphate
CAS No:36587-93-6
MF:C6H18N6O4S
MW:270.309918880463
CID:921455
PubChem ID:119020
Update Time:2025-04-19

1,1''-tetramethylenediguanidine sulphate Chemical and Physical Properties

Names and Identifiers

    • 1,1''-tetramethylenediguanidine sulphate
    • 1,1'-Tetramethylenediguanidine sulphate
    • DSSTox_CID_28664
    • CS-0020590
    • 14923-17-2
    • HMS2097P13
    • Tox21_500062
    • DSSTox_RID_82934
    • AKOS030228005
    • NCGC00093576-02
    • SR-01000075422-3
    • EU-0100062
    • 1,1'-Tetramethylenediguanidine sulfate
    • Arcaine sulfate salt
    • SR-01000075422-5
    • AS-68651
    • Arcaine sulfate
    • N-(4-carbamimidamidobutyl)guanidine; sulfuric acid
    • HY-100920
    • HMS1570P13
    • 1,4-Diguanidinobutane sulfate
    • 36587-93-6
    • DTXSID80872308
    • SR-01000075422
    • N,N'-1,4-Butanediylbisguanidine sulfate
    • HMS3260M05
    • HB0118
    • CCG-38521
    • SR-01000075422-1
    • N''-{4-[(DIAMINOMETHYLIDENE)AMINO]BUTYL}GUANIDINE; SULFURIC ACID
    • MFCD00050545
    • DSSTox_GSID_48738
    • 1,4-Diguanidinobutane sulfate salt
    • A 0384
    • LP00062
    • HMS501B17
    • Tox21_113186
    • EINECS 253-118-1
    • SCHEMBL1999196
    • C6H16N6.H2SO4
    • NCGC00093576-04
    • AKOS028109560
    • NCGC00260747-01
    • CAS-36587-93-6
    • NCGC00093576-03
    • Prestwick_1059
    • NS00057851
    • CHEMBL1256017
    • 1,1'-(Butane-1,4-diyl)diguanidine sulfate
    • Guanidine, N,N'''-1,4-butanediylbis-, sulfate (1:1)
    • arcaine; sulfuric acid
    • Arcaine Sulfate_major
    • 2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid
    • NCGC00093576-01
    • SPECTRUM1500706
    • 1,1'-Tetramethylenediguanidine sulfate (1:1); 1,4-Diguanidinobutane sulfate
    • Arcaine (sulfate)
    • ARCAINE SULPHATE
    • N,N'-1,4-Butanediylbis(guanidine) sulfate
    • Inchi: 1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4)
    • InChI Key: RWTGFMPOODRXIM-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(O)O.N(=C(/N)\N)/CCCC/N=C(\N)/N

Computed Properties

  • Exact Mass: 270.11124
  • Monoisotopic Mass: 172.143645
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 129

Experimental Properties

  • PSA: 198.4
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd